
(R)-1-(3-Chloro-5-fluorophenyl)ethanamine
Vue d'ensemble
Description
“®-1-(3-Chloro-5-fluorophenyl)ethanamine” is a chemical compound with the molecular formula C8H9ClFN . It is also known as "2-(3-chloro-5-fluorophenyl)ethanamine" .
Molecular Structure Analysis
The molecular structure of “®-1-(3-Chloro-5-fluorophenyl)ethanamine” consists of 8 carbon atoms, 9 hydrogen atoms, 1 chlorine atom, and 1 fluorine atom .Applications De Recherche Scientifique
Antibacterial and Antifungal Activity
(R)-1-(3-Chloro-5-fluorophenyl)ethanamine has been utilized in the synthesis of compounds with significant antibacterial and antifungal activities. For instance, a study by Pejchal, Pejchalová, and Růžičková (2015) synthesized a series of novel compounds using this chemical and found some of them to exhibit antibacterial and antifungal activity comparable to standard medicinal agents such as chloramphenicol and amphotericin B.
NK1 Receptor Antagonist Synthesis
The compound has been employed in the efficient synthesis of NK1 receptor antagonists like Aprepitant, as described by Brands et al. (2003). This involved a series of complex reactions, culminating in the synthesis of a clinical candidate with promising yield (Brands et al., 2003).
Chemical Structure and Interactions
Research by Allcock, Dembek, Bennett, Manners, and Parvez (1991) focused on the structural characterization of complexes involving variants of this compound. Their work highlights the molecular structure and interactions of these complexes, contributing to the understanding of their chemical properties (Allcock et al., 1991).
Suzuki–Miyaura Coupling
Urawa, Naka, Miyazawa, Souda, and Ogura (2002) explored the Suzuki–Miyaura cross-coupling reaction using derivatives of this compound, leading to the successful synthesis of intermediates for other complex compounds (Urawa et al., 2002).
Histamine H1-agonistic Activity
In a study by Zingel, Elz, and Schunack (1990), derivatives of this compound were synthesized to explore their effects as histamine H1-agonists. Their research identified compounds with significant activity in this domain, contributing to the understanding of histamine-related functions (Zingel, Elz, & Schunack, 1990).
Copper(II) Complexes
Research into the interaction of enantiopure variants of this compound with copper(II) chloride has led to insights into the structural and magnetic properties of the resulting complexes. This study by Woo, Lee, Hayami, Lindoy, Thuéry, and Kim (2011) adds to the understanding of the coordination chemistry of such compounds (Woo et al., 2011).
Liquid Crystalline Polyethers Synthesis
Percec and Zuber (1992) investigated the synthesis of various polyethers based on derivatives of this compound, examining their phase transition temperatures and thermodynamic parameters. This study contributes to the field of polymer science, particularly in the context of liquid crystalline polyethers (Percec & Zuber, 1992).
Propriétés
IUPAC Name |
(1R)-1-(3-chloro-5-fluorophenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClFN/c1-5(11)6-2-7(9)4-8(10)3-6/h2-5H,11H2,1H3/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVVJDCFVSXSRBB-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC(=C1)Cl)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=CC(=C1)Cl)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




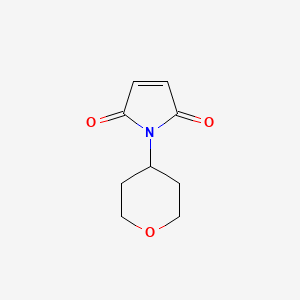

![3-[(Pyridin-3-ylmethyl)amino]pyrrolidine-2,5-dione](/img/structure/B1419147.png)
![1-[(4-methoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazole-4-carbaldehyde](/img/structure/B1419148.png)
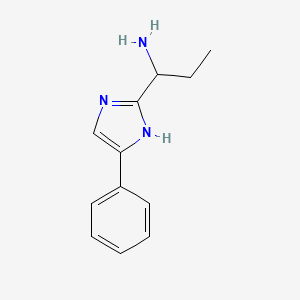
![4-Chloro-2-[(cyclopropylmethyl)amino]benzonitrile](/img/structure/B1419150.png)
![1-ethyl-N-[4-(1H-pyrazol-3-yl)phenyl]piperidin-4-amine](/img/structure/B1419151.png)
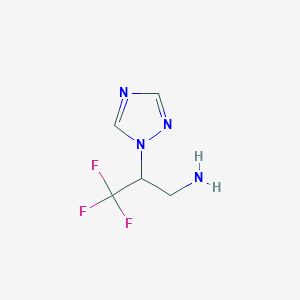
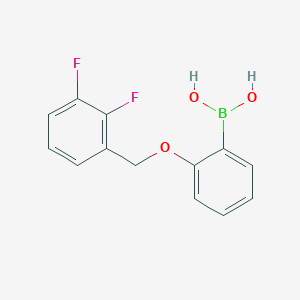
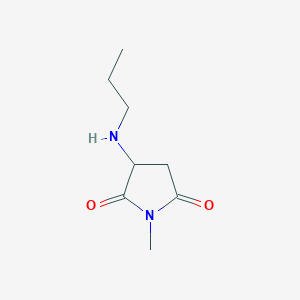
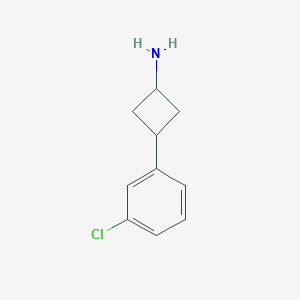

![Methyl 2-{[(4-chlorophenyl)methyl]amino}-2-methylpropanoate](/img/structure/B1419164.png)